4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate
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Overview
Description
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate is a complex organic compound with the molecular formula C25H18N2O5 and a molecular weight of 426.433 g/mol . This compound is known for its unique chemical structure, which includes both benzoyl and naphthoate groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:
Preparation of 2,4-Dihydroxybenzoyl Chloride: This is achieved by reacting 2,4-dihydroxybenzoic acid with thionyl chloride under reflux conditions.
Formation of Carbohydrazide Intermediate: The 2,4-dihydroxybenzoyl chloride is then reacted with hydrazine hydrate to form the carbohydrazide intermediate.
Coupling with 4-(1-Naphthoyl)phenylamine: The final step involves coupling the carbohydrazide intermediate with 4-(1-naphthoyl)phenylamine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction purity and optimizing yield, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the benzoyl moiety can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of specialized materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate is not fully understood. its effects are likely mediated through interactions with various molecular targets, including enzymes and receptors. The compound’s hydroxyl and carbonyl groups may play a crucial role in its biological activity by forming hydrogen bonds and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate
- 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate
- 4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate
- 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate is unique due to its combination of benzoyl and naphthoate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
767338-72-7 |
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Molecular Formula |
C25H18N2O5 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C25H18N2O5/c28-18-10-13-22(23(29)14-18)24(30)27-26-15-16-8-11-19(12-9-16)32-25(31)21-7-3-5-17-4-1-2-6-20(17)21/h1-15,28-29H,(H,27,30)/b26-15+ |
InChI Key |
IEWQUYOQXKVHCF-CVKSISIWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)C4=C(C=C(C=C4)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)C4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
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